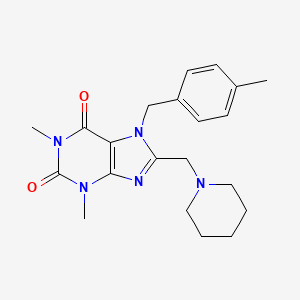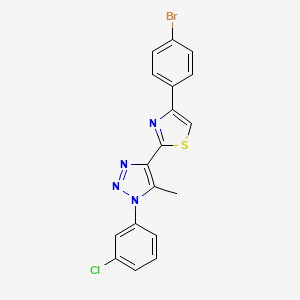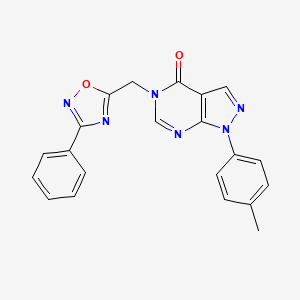![molecular formula C5H12ClNS B3013846 [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride CAS No. 2580097-37-4](/img/structure/B3013846.png)
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods such as photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. For instance, the synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs) is achieved through these methods, which are characterized by C-H functionalization and the ability to switch the formation of two products under room-temperature conditions with low photocatalyst loadings and without the need for strong oxidants, leading to moderate to excellent yields . These techniques could potentially be adapted for the synthesis of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.
Molecular Structure Analysis
While the molecular structure of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride is not directly analyzed in the papers, the structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structures of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been determined, showing how the ligands coordinate with the metal atom . These methods could be employed to analyze the molecular structure of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.
Chemical Reactions Analysis
The papers do not provide specific reactions for [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, but they do describe the reactivity of structurally related compounds. For example, the synthesis of bis(pyrrolo[2,3-d]pyrimidinyl)methanes involves a mild process of carbon-carbon bond formation in an aqueous medium, using iodine as a catalyst . This suggests that similar conditions could be explored for reactions involving [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride are not discussed in the provided papers. However, the papers do mention properties of related compounds, such as the cytotoxic activity of diorganotin derivatives for Hela cells in vitro , and the high yields of bis(pyrrolo[2,3-d]pyrimidinyl)methanes obtained via Buchner filtration . These insights into the properties of related compounds could inform hypotheses about the properties of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, such as its solubility, stability, and potential biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolidine Derivatives : Pyrrolidines, including compounds related to [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, are synthesized in various chemical reactions, such as [3+2] cycloaddition, showcasing their importance in organic chemistry and potential applications in medicine and industry, including dyes and agrochemicals (Żmigrodzka et al., 2022).
Biological Activities and Applications
- Catalytic and Biological Activities : Pyrrolidine derivatives, related to the structure of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, exhibit various catalytic and biological activities. This includes their use in the catalytic synthesis of other compounds and potential biological applications, though specific activities of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride are not detailed in the available literature (Singh et al., 2009).
Applications in Materials Science
- Electrooptic Film Fabrication : Pyrrolidine derivatives, similar to [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, are utilized in the fabrication of electrooptic films. These compounds can influence the microstructure and optical response of films, indicating their potential in materials science and engineering applications (Facchetti et al., 2006).
properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYDUAYFBOFQJ-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)


![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)




![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)